molecular formula C8H4F5NO3 B1412098 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1227582-84-4

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B1412098
M. Wt: 257.11 g/mol
InChI Key: DNJDVYVPWZAVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a monocarboxylic derivative of pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives, including “3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid”, is an important research topic in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid” is C7H4F5NO2, and its molecular weight is 213.1 .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . The molecular weight of “3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid” is 213.1 .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-3-1-2-4(8(11,12)13)14-5(3)6(15)16/h1-2,7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJDVYVPWZAVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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